molecular formula C23H22ClN3O4S2 B11399564 Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No.: B11399564
M. Wt: 504.0 g/mol
InChI Key: WNJQKYQEUBTWNM-UHFFFAOYSA-N
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Description

Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reaction with hydrazine hydrate to form pyrazolecarbohydrazide derivatives . These intermediates undergo intramolecular cyclization upon treatment with hydrochloric acid and acetic acid mixture to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonatetraene
  • Spiro[4.4]nona-1,3,7-triene
  • 2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene

Uniqueness

Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate stands out due to its unique combination of functional groups and spirocyclic structure This distinct arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C23H22ClN3O4S2

Molecular Weight

504.0 g/mol

IUPAC Name

diethyl 4-(2-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C23H22ClN3O4S2/c1-4-30-21(28)19-15(3)26(16-11-7-6-8-12-16)23(32-19)27(18-14-10-9-13-17(18)24)25-20(33-23)22(29)31-5-2/h6-14H,4-5H2,1-3H3

InChI Key

WNJQKYQEUBTWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC=CC=C3Cl)C4=CC=CC=C4)C

Origin of Product

United States

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